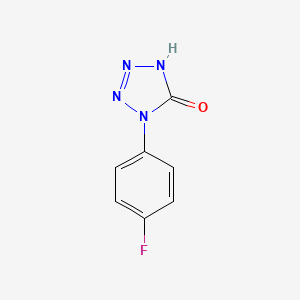

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one, also known as 4-Fluorophenyltetrazolone, is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its pharmacological properties, including its mechanism of action and biochemical effects.

Applications De Recherche Scientifique

Molecular and Crystal Structure Analysis

The molecular and crystal structures of 1-(4-fluorophenyl)-1H-tetrazol-5(4H)-one and its derivatives have been extensively studied. Askerov et al. (2018) explored its complex with cadmium(II), revealing insights into its crystal structure and intermolecular interactions, which are critical for understanding its chemical behavior and potential applications (Askerov et al., 2018).

Intermolecular Interactions

Rayat et al. (2009) reported on the crystallographic data and intermolecular interactions of similar tetrazolones. Their study provides insights into how these compounds associate in solid states, forming dimers through hydrogen bonds. This information is vital for designing materials with specific properties (Rayat et al., 2009).

Photoinduced Reactions

He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions. Understanding these mechanisms is crucial for developing efficient methods for synthesizing pyrazole-fused quinones, which have various applications in chemical synthesis (He et al., 2021).

Green Chemistry Synthesis Methods

Ramasamy et al. (2017) described a safe, scalable, azide-free synthesis method for 1-aryl-1H-tetrazoles, highlighting the importance of developing environmentally friendly and safe chemical processes (Ramasamy et al., 2017).

Hydrogen Bonding and Proton Donor Properties

Oparina and Trifonov (2013) studied the hydrogen bonding of substituted tetrazoles, revealing how these compounds interact with conventional proton donors. This knowledge is vital for designing materials with specific electronic or catalytic properties (Oparina & Trifonov, 2013).

Spectroelectrochemical Applications

Demirbaş et al. (2018) synthesized novel tetrazole substituted phthalocyanines and investigated their redox properties. Their findings have implications for the development of materials for electrochemical technologies (Demirbaş et al., 2018).

Corrosion Inhibition

Ehsani et al. (2014) explored the use of a related compound, 1-(4-nitrophenyl)-5-amino-1H-tetrazole, as a corrosion inhibitor, which shows the potential of tetrazoles in industrial applications (Ehsani et al., 2014).

Fluorescence Enhancement

Kalaiarasi et al. (2017) studied the fluorescence enhancement performance of a compound related to this compound, showing its potential in photophysical applications (Kalaiarasi et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Biochemical Pathways

The compound likely affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in protein folding in the endoplasmic reticulum. The NF-kB pathway is a key regulator of immune responses and inflammation. Inhibition of these pathways can lead to neuroprotective and anti-inflammatory effects .

Pharmacokinetics

A similar compound has been reported to have a cautionary pharmacokinetic profile with good drug-likeness and gastrointestinal absorption .

Result of Action

Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1H-tetrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGLEGNLDJXZOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NN=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)

![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2392914.png)

![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)

![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)

![8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2392922.png)